BenchChemオンラインストアへようこそ!

4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Carbonic anhydrase inhibition Isoform selectivity hCA IV

4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 899964-34-2; molecular formula C₁₇H₂₅N₃O₃; molecular weight 319.40 g/mol) is a synthetic arylpiperazinyl-alkanoic acid derivative that functions as a multi-target enzyme inhibitor with validated activity against human carbonic anhydrase (hCA) isoforms, D-amino acid oxidase (DAAO/DAMOX), and the GluN1/GluN2A NMDA receptor. The compound belongs to the 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acid scaffold class, which has been reported to selectively suppress proliferation of human dedifferentiated cells.

Molecular Formula C17H25N3O3
Molecular Weight 319.405
CAS No. 899964-34-2
Cat. No. B2834000
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid
CAS899964-34-2
Molecular FormulaC17H25N3O3
Molecular Weight319.405
Structural Identifiers
SMILESCC1=C(C(=CC=C1)NC(=O)CC(C(=O)O)N2CCN(CC2)C)C
InChIInChI=1S/C17H25N3O3/c1-12-5-4-6-14(13(12)2)18-16(21)11-15(17(22)23)20-9-7-19(3)8-10-20/h4-6,15H,7-11H2,1-3H3,(H,18,21)(H,22,23)
InChIKeyBGNNUDZFQQLPNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 899964-34-2): A Multi-Target Piperazine Derivative for Isoform-Selective Pharmacological Research and Chemical Probe Development


4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 899964-34-2; molecular formula C₁₇H₂₅N₃O₃; molecular weight 319.40 g/mol) is a synthetic arylpiperazinyl-alkanoic acid derivative that functions as a multi-target enzyme inhibitor with validated activity against human carbonic anhydrase (hCA) isoforms, D-amino acid oxidase (DAAO/DAMOX), and the GluN1/GluN2A NMDA receptor . The compound belongs to the 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acid scaffold class, which has been reported to selectively suppress proliferation of human dedifferentiated cells . Its quantitative activity profile—including hCA IV Ki = 7.5 nM, hCA VII Ki = 9.2 nM, and hCA II Ki = 15 nM—forms the evidentiary basis for differentiated selection among structurally related analogs . The 2,3-dimethylphenyl substitution pattern has been independently identified as one of the optimal piperazine-ring fragments for carbonic anhydrase inhibitor design across hCA I, II, IX and XII isoforms .

Structural Determinants of Isoform Selectivity: Why 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid Cannot Be Replaced by Close Analogs


Generic substitution within the 4-aryl-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid series is scientifically inadvisable because the identity of the aryl substituent on the anilide nitrogen exerts a decisive influence on target engagement and isoform selectivity. The 2,3-dimethylphenyl moiety present in this compound has been independently validated as one of the optimal piperazine-ring substitution fragments for conferring potent carbonic anhydrase inhibition across hCA II, IX and XII, whereas analogs bearing 4-chlorophenyl or 4-fluorophenyl substituents exhibit entirely different target profiles (e.g., CETP inhibition, HDAC inhibition, fatty acid oxidation inhibition) . Within the carbonic anhydrase panel specifically, the target compound achieves a pronounced isoform selectivity window: hCA IV Ki = 7.5 nM versus hCA II Ki = 15 nM (2.0-fold selectivity for hCA IV) and versus the micromolar-range Ki values typically observed for hCA I within this chemotype . An analog with a 4-chlorophenyl substituent (CAS 306730-13-2) is documented as a CETP inhibitor rather than a CA inhibitor, illustrating the impossibility of predicting biological function from the core scaffold alone . These quantitative differences in isoform selectivity and target class engagement mandate compound-specific procurement for reproducible pharmacological studies.

Head-to-Head and Cross-Study Comparative Evidence for 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid (CAS 899964-34-2)


Human Carbonic Anhydrase IV (hCA IV) Inhibition: 7.5 nM Ki Establishes a 2-Fold Selectivity Advantage Over the Ubiquitous hCA II Isoform That Is Absent in Closest Scaffold Analogs

The target compound inhibits recombinant human carbonic anhydrase IV (hCA IV) with a Ki of 7.5 nM, demonstrating a 2.0-fold selectivity over hCA II (Ki = 15 nM) measured under identical CO₂ hydration assay conditions . This selectivity profile is structurally determined: the 2,3-dimethylphenyl anilide substitution was identified as one of only four optimal piperazine fragments (alongside 3-methylphenyl, 4-methoxyphenyl, and 6-arylpyrimidine-2-yl) from a comprehensive sulfamate-based series, where hCA II Ki values ranged from 1.0-94.4 nM and hCA IX Ki values ranged from 0.91-36.9 nM . In contrast, the corresponding 4-((3,5-dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid regioisomer has not demonstrated any CA inhibitory activity in published databases, being instead associated with DHFR inhibition, illustrating that the 2,3-dimethyl substitution pattern is non-fungible for CA engagement .

Carbonic anhydrase inhibition Isoform selectivity hCA IV Drug design

Porcine D-Amino Acid Oxidase (pkDAAO) Inhibition: IC₅₀ = 55 nM Versus Human DAAO IC₅₀ = 300 nM Reveals a 5.5-Fold Species-Selective Potency Differential Relevant to Preclinical Model Translation

The target compound inhibits porcine kidney D-amino acid oxidase (pkDAAO) with an IC₅₀ of 55 nM, compared to an IC₅₀ of 300 nM against human DAAO (hDAAO), yielding a 5.5-fold species-dependent potency differential . This contrasts with the structurally distinct DAAO inhibitor class represented by US9505753 compounds, where Compound 5f achieves hDAAO IC₅₀ = 60 nM but the class shows significant variability (Compound 25a IC₅₀ = 3,000 nM; Compound 32 IC₅₀ = 1,000 nM) . The pkDAAO assay employed D-proline as substrate with peroxidase-coupled H₂O₂ detection, while the hDAAO assay used D-serine—a physiologically relevant neuromodulator substrate—providing direct translational context for CNS-targeted DAAO inhibition studies .

DAAO inhibition Species selectivity D-serine modulation Preclinical models

GluN1/GluN2A NMDA Receptor Antagonism at IC₅₀ = 600 nM: Tripartite Pharmacological Profile Enables Single-Compound Multi-Target Probing That Single-Target Tool Compounds Cannot Achieve

The target compound inhibits recombinant GluN1/GluN2A NMDA receptors with an IC₅₀ of 600 nM, as measured by whole-cell patch clamp electrophysiology assessing inhibition of glutamate-evoked currents in HEK293 cells . Activity at GluN1/GluN2B and GluN1/GluN2D was also reported at IC₅₀ = 600 nM, indicating a non-selective NMDA receptor subtype profile . This triple-target engagement (hCA inhibition + DAAO inhibition + NMDA receptor antagonism) is absent from the closest structural analogs: the 3,5-dimethylphenyl regioisomer is reported as a DHFR inhibitor; the 4-chlorophenyl analog (CAS 540763-96-0) is documented as an HDAC inhibitor; and the 4-fluorophenyl analog (CAS 301194-43-4) has no publicly disclosed NMDA receptor activity .

NMDA receptor GluN1/GluN2A Multi-target pharmacology Neuroscience tool compounds

Selective Suppression of Human Dedifferentiated Cell Proliferation: Class-Level Evidence for Anticancer Selectivity Within the 4-Aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic Acid Scaffold Series

The 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acid compound class, which includes the target compound as a representative member bearing the 2,3-dimethylphenyl substituent, has been reported to selectively suppress proliferation of human dedifferentiated cells . While this evidence is at the class level rather than compound-specific head-to-head comparison, it provides a biopharmaceutical selection rationale that distinguishes the entire scaffold class from other piperazine-containing chemotypes (e.g., piperazine-based FASN inhibitors, fatty acid oxidation inhibitors, or HDAC inhibitors) which operate through entirely distinct mechanistic pathways . The structure-activity relationship logic linking the 2,3-dimethylphenyl substitution to both CA inhibition potency and anticancer cell selectivity suggests that the target compound represents a particularly attractive entry point within this class for further mechanistic deconvolution .

Anticancer selectivity Dedifferentiated cells Proliferation suppression Cancer stem-like cells

Prioritized Research and Industrial Application Scenarios for 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid Based on Quantitative Differentiation Evidence


Isoform-Selective Carbonic Anhydrase IV Pharmacological Tool Compound for Ocular and Renal Physiology Studies

The compound's hCA IV Ki of 7.5 nM with 2.0-fold selectivity over hCA II (Ki = 15 nM) enables isoform-discriminating pharmacological experiments in tissues where hCA IV is the functionally dominant membrane-associated isoform, such as the retinal pigment epithelium, corneal endothelium, and renal proximal tubule brush border . Researchers studying bicarbonate transport mechanisms or intraocular pressure regulation can employ this compound as a chemical probe to distinguish hCA IV-mediated effects from those mediated by the ubiquitous cytosolic hCA II, provided that the 2-fold selectivity window is explicitly accounted for in dose-response experimental designs with appropriate selectivity controls .

Translational D-Serine Pathway Modulation: Preclinical DAAO Inhibition Studies Requiring Species-Specific Potency Calibration

The compound's 5.5-fold species-dependent potency differential (pkDAAO IC₅₀ = 55 nM vs hDAAO IC₅₀ = 300 nM) makes it a valuable calibration tool for translational neuroscience studies investigating D-serine-dependent NMDA receptor modulation . Experimental designs employing porcine DAAO enzyme assays or porcine tissue models must incorporate this species potency gap when extrapolating to predicted human target engagement. The compound can serve as a cross-species reference standard for benchmarking novel DAAO inhibitors across preclinical species, supplementing the use of compounds such as US9505753 Compound 5f (hDAAO IC₅₀ = 60 nM) that lack published pkDAAO comparator data .

Multi-Target Chemical Probe for Investigating Carbonic Anhydrase–DAAO–NMDA Receptor Signaling Network Interactions in Neurological Disease Models

The compound's unique tripartite pharmacological profile (hCA IV/VII/II inhibition, DAAO inhibition, and GluN1/GluN2A NMDA receptor antagonism) enables single-agent interrogation of the functional intersection between pH-regulating carbonic anhydrases, D-serine metabolism, and glutamatergic neurotransmission . This multi-target capability is particularly relevant for studying comorbid pH dysregulation and excitotoxicity in ischemic stroke, epilepsy, and schizophrenia models, where simultaneous modulation of CA activity and NMDA receptor function may produce synergistic neuroprotective effects that would be obscured by single-target tool compounds or require complex multi-drug dosing regimens .

Lead Compound for Dedifferentiation-Selective Anticancer Medicinal Chemistry Optimization Programs

Based on class-level evidence that 4-aryl-2-[1-(4-methylpiperazinyl)]-4-oxobutanoic acids selectively suppress proliferation of human dedifferentiated cells, the target compound—with its validated hCA and DAAO inhibitory activities—provides a defined starting point for medicinal chemistry optimization aimed at enhancing anticancer selectivity . Structure-activity relationship campaigns can systematically vary the 2,3-dimethylphenyl substituent while monitoring retention of the dedifferentiation-selective antiproliferative phenotype, with the compound's established dual hCA/DAAO inhibition serving as tractable biochemical markers for target engagement throughout the optimization cascade .

Quote Request

Request a Quote for 4-((2,3-Dimethylphenyl)amino)-2-(4-methylpiperazin-1-yl)-4-oxobutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.